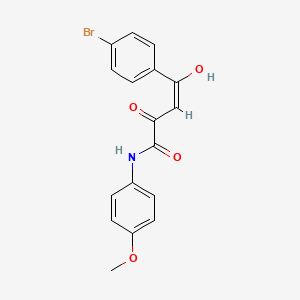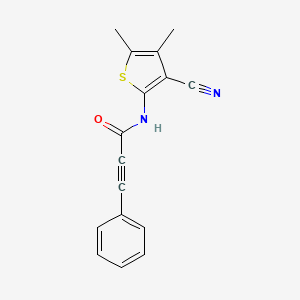
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in various scientific fields. In
Mechanism of Action
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide inhibits the activity of MMPs by binding to the active site of the enzyme and preventing substrate binding. It has been shown to be a potent inhibitor of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. By inhibiting MMP activity, 4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide can prevent the degradation of extracellular matrix (ECM) proteins, which are essential for tissue integrity and function.
Biochemical and physiological effects:
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth, angiogenesis, and inflammation. It has also been shown to reduce the incidence of cardiovascular diseases by preventing the degradation of ECM proteins in the arterial wall.
Advantages and Limitations for Lab Experiments
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide has several advantages for lab experiments, including its potency and specificity for MMP inhibition. It has also been shown to be effective in vivo, making it a useful tool for studying the role of MMPs in various physiological and pathological conditions. However, 4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using 4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide in lab experiments.
Future Directions
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide has several potential future directions, including its use as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. It can also be used as a tool for studying the role of MMPs in various physiological and pathological conditions. Further research is needed to explore the potential of 4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide in these areas and to develop more potent and specific MMP inhibitors.
Synthesis Methods
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide can be synthesized from 4-bromo-2-nitrophenol and 4-methoxyphenylacetic acid through a series of chemical reactions. The first step involves the reduction of the nitro group to an amine, which is then coupled with the carboxylic acid group to form an amide bond. The resulting compound is then subjected to a series of chemical modifications to produce 4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide.
Scientific Research Applications
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide has been extensively studied for its potential applications in various scientific fields, including cancer research, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tissue remodeling and degradation. MMPs are involved in various physiological processes, including wound healing, angiogenesis, and tissue repair. However, their overexpression has been associated with various pathological conditions, including cancer metastasis, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
(E)-4-(4-bromophenyl)-4-hydroxy-N-(4-methoxyphenyl)-2-oxobut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c1-23-14-8-6-13(7-9-14)19-17(22)16(21)10-15(20)11-2-4-12(18)5-3-11/h2-10,20H,1H3,(H,19,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWPYGGIGLEOKU-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)/C=C(\C2=CC=C(C=C2)Br)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5442487.png)
![5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5442499.png)

![1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5442510.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol](/img/structure/B5442515.png)
![2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5442523.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-3-oxetanyl)methyl]acetamide](/img/structure/B5442545.png)
![methyl 2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5442558.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropylpyrimidine](/img/structure/B5442565.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5442574.png)
![(2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({methyl[(3-methylisoxazol-5-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5442575.png)
![N-[3-(2-chlorophenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5442578.png)
![1-(2-fluorophenyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine](/img/structure/B5442585.png)
